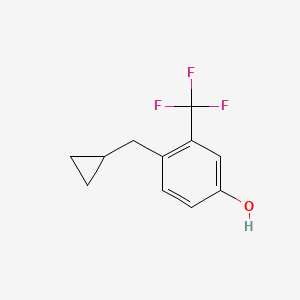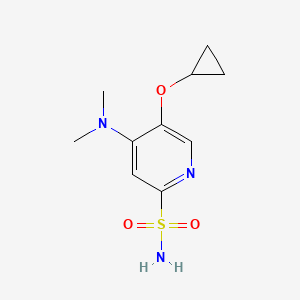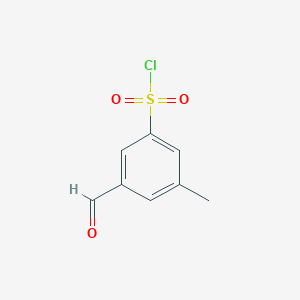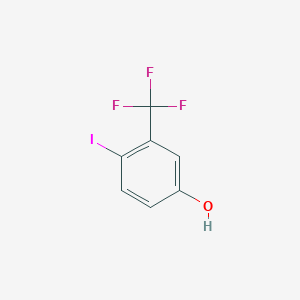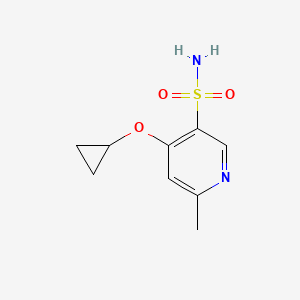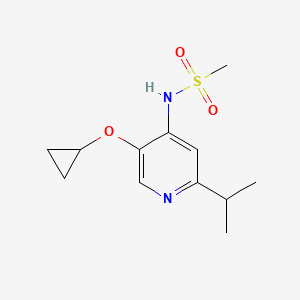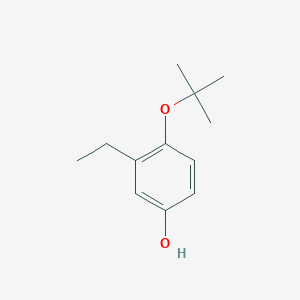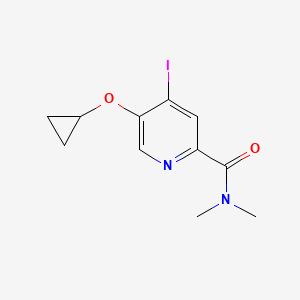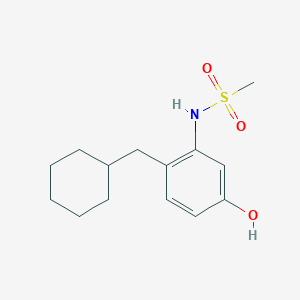
3-Tert-butoxy-5-cyclopropoxyisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-5-cyclopropoxyisonicotinamide is a chemical compound with the molecular formula C13H18N2O3 It is known for its unique structure, which includes both tert-butoxy and cyclopropoxy groups attached to an isonicotinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxyisonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Core: The isonicotinamide core can be synthesized through the reaction of isonicotinic acid with ammonia or an amine derivative.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an appropriate activating agent, such as a strong acid or base.
Cyclopropanation: The cyclopropoxy group can be added through a cyclopropanation reaction, which typically involves the use of a cyclopropyl halide and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butoxy-5-cyclopropoxyisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butoxy and cyclopropoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
3-Tert-butoxy-5-cyclopropoxyisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Tert-butoxy-5-cyclopropoxyisonicotinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tert-butoxyisonicotinamide: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxyisonicotinamide: Lacks the tert-butoxy group, which may affect its solubility and reactivity.
Isonicotinamide: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness
3-Tert-butoxy-5-cyclopropoxyisonicotinamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct steric and electronic properties
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-10-7-15-6-9(11(10)12(14)16)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16) |
Clé InChI |
ODJNJVIAVXUNIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


